5-Benzylmorpholin-3-one
CAS No.: 1052210-00-0
Cat. No.: VC8044023
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052210-00-0 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | 5-benzylmorpholin-3-one |
| Standard InChI | InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
| Standard InChI Key | PXPFDUZBGQDAEP-UHFFFAOYSA-N |
| SMILES | C1C(NC(=O)CO1)CC2=CC=CC=C2 |
| Canonical SMILES | C1C(NC(=O)CO1)CC2=CC=CC=C2 |
Introduction
Structural Characteristics of 5-Benzylmorpholin-3-one
Molecular Architecture
The compound’s core structure consists of a six-membered morpholine ring, where one oxygen atom is replaced by a ketone group at position 3. The stereochemistry at position 5 is defined by the (S)-configuration, as evidenced by its IUPAC name: (5S)-5-benzylmorpholin-3-one . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| SMILES Notation | |
| InChI Key | PXPFDUZBGQDAEP-JTQLQIEISA-N |
The benzyl group enhances lipophilicity, influencing the compound’s solubility and reactivity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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NMR: Signals at δ 3.25 ppm (m, 2H, CHO), 4.61 ppm (s, 2H, CHPh), and aromatic protons at δ 7.29 ppm .
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NMR: Peaks corresponding to the carbonyl (δ 166.90 ppm) and benzyl carbons (δ 127.84–136.27 ppm) .
Collision cross-section (CCS) predictions for adducts such as [M+H] (142.1 Ų) and [M+Na] (155.1 Ų) aid in mass spectrometry-based identification .
Synthesis and Reactivity
Synthetic Routes
The most efficient synthesis involves N-alkylation of morpholin-3-one with benzyl bromide under basic conditions :
Procedure:
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Dissolve morpholin-3-one in -dimethylformamide (DMF).
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Add sodium hydride (NaH) at 0°C, followed by benzyl bromide.
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Stir at room temperature for 16 hours.
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Purify via flash chromatography (40% acetone in pentane).
Yield: Near-quantitative (100%) .
Reactivity Profile
5-Benzylmorpholin-3-one participates in phosphorylation reactions to yield bioactive derivatives:
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Phosphonate Formation: Reacts with diethyl phosphite and phosphoryl chloride to generate tetraethyl -benzylmorpholyl-3,3-bisphosphonate .
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Hydrolysis Sensitivity: The C–P bond in bisphosphonates is labile under acidic conditions, leading to degradation products like -ethyl-2-aminoethylglycine .
Applications in Medicinal Chemistry
Bisphosphonate Derivatives
The compound’s bisphosphonate analogs exhibit potential as:
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Antiresorptive Agents: Analogous to zoledronic acid, targeting bone disorders .
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Enzyme Inhibitors: Phosphonate groups mimic phosphate moieties, inhibiting phosphatases and kinases .
Building Block for Heterocycles
5-Benzylmorpholin-3-one serves as a precursor for:
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Triazole-Morpholine Hybrids: E.g., 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine, explored for antimicrobial activity .
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Dehydrophosphonates: Used in radical-mediated reactions for novel drug scaffolds .
Recent Research Advances
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral catalysts to access (R)- and (S)-isomers for structure-activity studies .
Computational Modeling
Density functional theory (DFT) studies predict the compound’s interaction with biological targets, such as the vitamin D receptor .
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